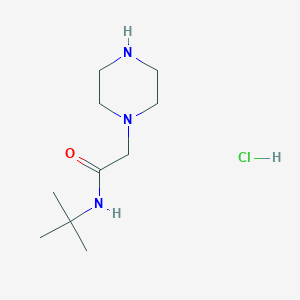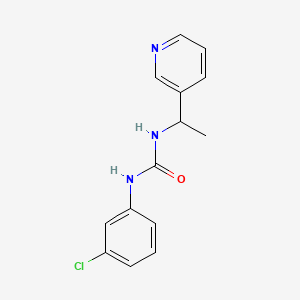
4-cyclopentyl-N-phenylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopentyl-N-phenylpiperazine-1-carboxamide, commonly known as CPP, is a synthetic compound that belongs to the piperazine family. CPP is a potent and selective agonist of the serotonin receptor subtype 1A (5-HT1A). The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
CPP acts as a selective agonist of the 4-cyclopentyl-N-phenylpiperazine-1-carboxamide receptor, which is a subtype of the serotonin receptor. The activation of the 4-cyclopentyl-N-phenylpiperazine-1-carboxamide receptor is known to produce anxiolytic, antidepressant, and antipsychotic effects. CPP has been shown to increase the release of serotonin in the brain, which is thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPP has been shown to produce a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. The compound has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments, including its high potency and selectivity for the 4-cyclopentyl-N-phenylpiperazine-1-carboxamide receptor. However, the compound is not commercially available, and its synthesis requires specialized equipment and expertise. Additionally, the compound has a short half-life, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on CPP, including:
1. Investigating its potential use in drug abuse treatment and pain management.
2. Exploring its therapeutic potential in other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder.
3. Developing more potent and selective analogs of CPP for use in research and potential therapeutic applications.
4. Investigating the role of the 4-cyclopentyl-N-phenylpiperazine-1-carboxamide receptor in the pathophysiology of various disorders and the potential for targeting this receptor in the development of new treatments.
Méthodes De Synthèse
CPP can be synthesized through various methods, including the reaction of cyclopentylamine with 1-phenylpiperazine-2,3-dione, or the reaction of N-phenylpiperazine-1-carboxamide with cyclopentyl isocyanate. The synthesis of CPP requires specialized equipment and expertise, and the compound is not commercially available.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Parkinson's disease. The compound has also been investigated for its potential use in drug abuse treatment and pain management.
Propriétés
IUPAC Name |
4-cyclopentyl-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(17-14-6-2-1-3-7-14)19-12-10-18(11-13-19)15-8-4-5-9-15/h1-3,6-7,15H,4-5,8-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKKWGSNRBQAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentyl-N-phenylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460845.png)

![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)
![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)

![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)




